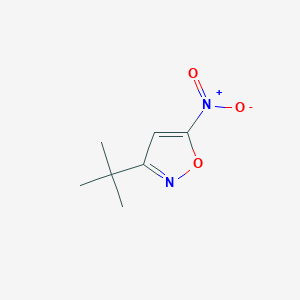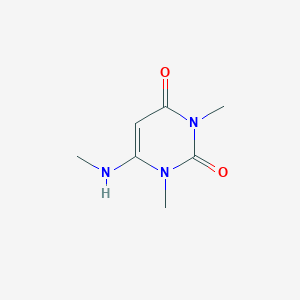
2-(2-carboxyethyl)aziridine-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-carboxyethyl)aziridine-2-carboxylic Acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as CAA, and it is a cyclic amino acid that contains an aziridine ring. CAA has been found to have a wide range of applications in various fields, including biomedical research, drug discovery, and materials science.
作用机制
The mechanism of action of CAA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules. CAA has been found to inhibit the activity of pyridoxal phosphate-dependent enzymes, which are involved in the biosynthesis of amino acids, neurotransmitters, and other important molecules.
Biochemical and Physiological Effects:
CAA has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, CAA has been found to have antioxidant properties, making it a potential target for the treatment of oxidative stress-related diseases. CAA has also been found to have a neuroprotective effect, making it a potential target for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using CAA in lab experiments is its stability. CAA is a stable compound that can be easily synthesized and stored. Additionally, CAA has a unique structure that makes it a useful tool for studying the activity of enzymes involved in the biosynthesis of certain molecules.
One of the limitations of using CAA in lab experiments is its toxicity. CAA has been found to be toxic to certain cell types, making it difficult to use in certain experiments. Additionally, CAA has a short half-life, which can make it difficult to study its effects over a long period of time.
未来方向
There are several future directions for the study of CAA. One area of research is the development of CAA-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of CAA, which could lead to the development of new drugs that target the same pathways. Additionally, the use of CAA in materials science is an area of research that has the potential to lead to the development of new materials with unique properties.
合成方法
The synthesis of CAA is a complex process that involves several steps. One of the most commonly used methods for synthesizing CAA is through the reaction of serine with glyoxal. This reaction produces a Schiff base intermediate, which is then cyclized to form CAA. Other methods for synthesizing CAA include the reaction of serine with glyoxylic acid or the reaction of glycine with glyoxal.
科学研究应用
CAA has been extensively studied in scientific research due to its unique properties. One of the most important applications of CAA is in the field of drug discovery. CAA has been found to have potential as a drug target for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, CAA has been found to have anti-inflammatory properties, making it a potential target for the treatment of inflammatory diseases.
属性
CAS 编号 |
157643-41-9 |
|---|---|
产品名称 |
2-(2-carboxyethyl)aziridine-2-carboxylic Acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC 名称 |
2-(2-carboxyethyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-4(9)1-2-6(3-7-6)5(10)11/h7H,1-3H2,(H,8,9)(H,10,11) |
InChI 键 |
FWZAXTATSWXGNX-UHFFFAOYSA-N |
SMILES |
C1C(N1)(CCC(=O)O)C(=O)O |
规范 SMILES |
C1C(N1)(CCC(=O)O)C(=O)O |
同义词 |
2-Aziridinepropanoicacid,2-carboxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



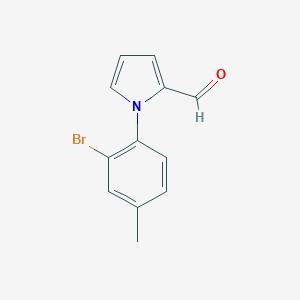
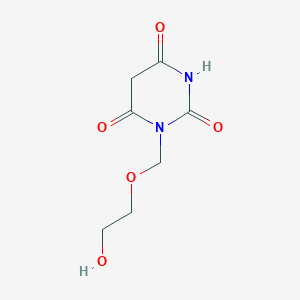
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
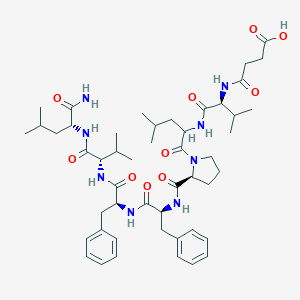


![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
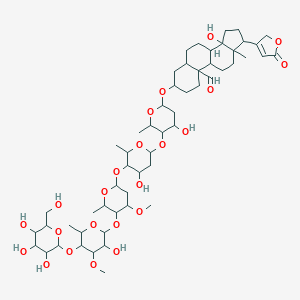
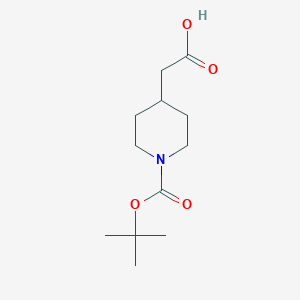

![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
